molecular formula C27H18N2O2S B2909846 4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide CAS No. 477485-32-8

4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

Cat. No.: B2909846
CAS No.: 477485-32-8
M. Wt: 434.51
InChI Key: XNCQPSKORJGOAA-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a benzamide derivative featuring a fused acenaphthothiazole core and a 4-benzoyl-substituted benzamide moiety. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition. The acenaphthothiazole scaffold is known for its planar aromatic system, which facilitates π-π stacking interactions, while the benzoylbenzamide substituent may enhance hydrogen-bonding capacity with biological targets .

Properties

IUPAC Name

4-benzoyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O2S/c30-25(17-5-2-1-3-6-17)18-10-12-19(13-11-18)26(31)29-27-28-24-21-8-4-7-16-9-14-20(23(16)21)15-22(24)32-27/h1-8,10-13,15H,9,14H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCQPSKORJGOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of 4-benzoyl chloride using thionyl chloride. This intermediate is then reacted with 2-aminobenzothiazole derivatives through a ring closure reaction to form the acenaphthothiazole structure. The final step involves coupling the acenaphthothiazole intermediate with benzamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzoyl or benzamide groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or benzamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Water Solubility Melting Point
4-Benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide (Target) C27H18N2O2S 434.47* Benzoylbenzamide Low (inferred) N/A
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (CAS 6262-41-5) C24H16N2OS 380.5 1-Naphthamide N/A N/A
4-(N-Benzyl-N-methylsulfamoyl)-N-(acenaphthothiazol-8-yl)benzamide N/A N/A Sulfamoyl group N/A N/A

*Calculated based on structural analysis.

  • Its molecular weight (434.47 g/mol) suggests moderate lipophilicity, which may influence membrane permeability.
  • Naphthamide Analog (6262-41-5) : The 1-naphthamide substituent increases steric bulk and lipophilicity, which could reduce solubility but enhance hydrophobic interactions in binding pockets .
  • Sulfamoyl Derivative : The sulfamoyl group (N-benzyl-N-methylsulfamoyl) introduces a sulfonamide motif, which is more acidic than amides and may improve solubility in aqueous environments .
Hydrogen-Bonding and π-Interactions
  • Target Compound : The benzamide’s phenyl ring is positioned to form a "sandwich" interaction between Trp279 and Tyr70 in enzyme active sites, similar to other benzamide derivatives. The 4-benzoyl group may extend the molecule’s reach, enabling CH-π interactions with Tyr121 .
  • Naphthamide Analog : The bulkier naphthyl group may sterically hinder optimal alignment with Tyr121, reducing hydrogen-bond strength compared to compounds with 4–5 carbon linkers (e.g., derivative 27 in ) .
Inhibitory Potency
  • highlights that benzamide derivatives with 4–5 carbon linkers exhibit optimal hydrogen-bonding with Tyr121, a critical residue for inhibitory activity. The target compound’s benzoyl group may mimic this linker length, positioning it for strong interactions .
  • In contrast, the naphthamide analog’s rigid structure may limit conformational flexibility, reducing binding affinity despite its hydrophobic complementarity .

Biological Activity

4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be depicted as follows:

C21H18N2S Molecular Weight 346 44 g mol \text{C}_{21}\text{H}_{18}\text{N}_2\text{S}\quad \text{ Molecular Weight 346 44 g mol }

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in modulating ion channels and influencing cellular signaling pathways.

Ion Channel Modulation

Studies have shown that derivatives of thiazole can act as modulators of calcium-activated potassium channels (KCa channels). For instance, 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine has been identified as a positive modulator of these channels, suggesting that similar compounds may influence neuronal excitability and vascular tone through KCa channel activation .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description Reference
AntitumorExhibits cytotoxic effects against various cancer cell lines
AntimicrobialShows inhibitory effects on bacterial growth
Anti-inflammatoryReduces inflammation markers in vitro
NeuroprotectivePotential protective effects in neurodegenerative models

Antitumor Activity

A study conducted on the cytotoxic effects of thiazole derivatives demonstrated that this compound exhibited significant activity against several cancer cell lines. The compound induced apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.

Antimicrobial Properties

In vitro studies indicated that the compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

Research on inflammation models showed that this compound could significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

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